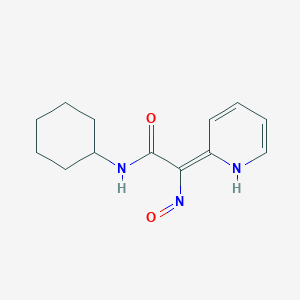

(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, also known as CN-Pyridine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been shown to exhibit antitumor, antiviral, and antibacterial activities. In material science, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been used as a ligand for various metal catalysts, such as palladium and copper.

Mechanism of Action

The exact mechanism of action of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is not fully understood. However, studies have shown that (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can interact with various biological targets, including DNA, enzymes, and receptors. (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can form adducts with DNA, leading to DNA damage and cell death. (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can also inhibit the activity of enzymes, such as topoisomerase and proteasome, leading to the inhibition of cell proliferation. In addition, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can bind to receptors, such as GABA-A receptors, leading to the modulation of neurotransmission.

Biochemical and Physiological Effects

(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can induce apoptosis and cell cycle arrest in cancer cells. (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has also been shown to inhibit the replication of viruses, such as influenza virus and herpes simplex virus. In vivo studies have shown that (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can reduce tumor growth and improve survival in animal models of cancer. (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has several advantages for lab experiments, including its simple synthesis method, high yield, and diverse applications. However, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, proper safety precautions should be taken when handling (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, and its stability should be carefully monitored in experiments.

Future Directions

There are several future directions for the study of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. First, further studies are needed to elucidate the exact mechanism of action of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide and its interactions with biological targets. Second, the potential applications of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide in other fields, such as energy storage and environmental remediation, should be explored. Third, the development of new synthetic methods for (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide and its derivatives could lead to the discovery of new compounds with improved properties. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide in animal models and clinical trials could pave the way for its potential use in human medicine.

Conclusion

In conclusion, (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is a chemical compound with diverse applications in various fields. Its simple synthesis method, high yield, and potential biological activities make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Synthesis Methods

(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can be synthesized through a one-pot reaction of cyclohexylamine, 2-pyridinecarboxaldehyde, and nitrosobenzene in the presence of acetic acid. The reaction proceeds through a condensation reaction followed by a nitrosation reaction, resulting in the formation of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. The synthesis method is relatively simple, and the yield of (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can reach up to 82%.

properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide |

InChI |

InChI=1S/C13H17N3O2/c17-13(15-10-6-2-1-3-7-10)12(16-18)11-8-4-5-9-14-11/h4-5,8-10,14H,1-3,6-7H2,(H,15,17)/b12-11- |

InChI Key |

BLZSIYQQFPXLGC-QXMHVHEDSA-N |

Isomeric SMILES |

C1CCC(CC1)NC(=O)/C(=C/2\C=CC=CN2)/N=O |

SMILES |

C1CCC(CC1)NC(=O)C(=C2C=CC=CN2)N=O |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=C2C=CC=CN2)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)

![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)

![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)

![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)